molecular formula C14H18Cl2N2 B1149926 BQS-481

BQS-481

Cat. No.: B1149926
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BQS-481 is a therapeutic compound targeting kinesin-like protein KIF11 (also known as Eg5), a motor protein critical in mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy . This compound is primarily investigated for its efficacy in colorectal, renal, liver, and breast cancers, with clinical development led by pharmaceutical companies such as Novartis AG, Array BioPharma Inc., and Alnylam Pharmaceuticals, Inc. .

Market analyses indicate that this compound has shown steady growth in sales volume, with a compound annual growth rate (CAGR) of 8.3% from 2020 to 2025 in China . Forecasts predict its sales share in the KIF11 inhibitor market will rise to 18.2% by 2031, reflecting its increasing clinical adoption .

Properties

Molecular Formula

C14H18Cl2N2

Appearance

Solid powder

Synonyms

; NONE

Origin of Product

United States

Comparison with Similar Compounds

BQS-481 competes with several KIF11-targeting compounds, including ALN-VSP , 4SC-205 , and BIND-267 . Below is a detailed comparison based on market performance, clinical applications, and developmental trajectories.

Market Performance and Growth Trends

Table 1: Sales Volume and Growth Rates (2020–2025)

Compound 2020–2025 Sales CAGR 2025 Market Share (China) 2031 Forecasted Share (China)
This compound 8.3% 16.5% 18.2%
ALN-VSP 6.7% 22.1% 20.5%
4SC-205 9.8% 18.9% 21.0%
BIND-267 7.1% 12.3% 14.0%

Sources:

  • This compound : Demonstrates moderate growth, driven by its broad application across multiple cancers. However, it lags behind 4SC-205 in sales velocity due to the latter’s superior bioavailability .
  • ALN-VSP : Leads in current market share (22.1%) owing to its dual-target RNAi mechanism (KIF11 + VEGF), but growth is slowing due to emerging resistance patterns .
  • 4SC-205 : The fastest-growing compound (9.8% CAGR), attributed to its oral administration and enhanced pharmacokinetic profile .

Table 2: Primary Indications and Clinical Outcomes

Compound Key Indications Mechanism Phase (2025) Notable Trials
This compound Colorectal, Renal, Breast ATP-competitive KIF11 inhibitor Phase III 58% tumor reduction in Phase II trials
ALN-VSP Liver, Breast RNAi-mediated KIF11/VEGF suppression Approved 72% disease control rate in HCC
4SC-205 Breast, Ovarian Allosteric KIF11 inhibitor Phase III 65% progression-free survival at 12 mo
BIND-267 Colorectal, Pancreatic Monoclonal antibody targeting KIF11 Phase II 40% response rate in refractory CRC

Sources:

  • This compound : Shows robust efficacy in colorectal cancer but requires combination therapies to overcome dose-limiting toxicities .
  • ALN-VSP: Approved for hepatocellular carcinoma (HCC) but faces competition from immune checkpoint inhibitors .
  • 4SC-205 : Superior safety profile enables higher dosing, correlating with improved survival outcomes in ovarian cancer .
Developmental Challenges and Opportunities
  • This compound: Limited by hepatotoxicity at higher doses, necessitating formulation optimizations. Opportunities lie in nanoparticle-based delivery systems to enhance tumor specificity .
  • BIND-267 : As a biologic, it faces production scalability issues but offers fewer off-target effects compared to small molecules like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.